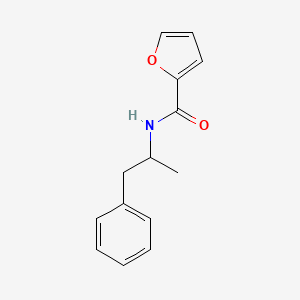
N-(1-methyl-2-phenylethyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methyl-2-phenylethyl)-2-furamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potent psychoactive effects. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AB-FUBINACA, but has a unique furan ring that may contribute to its high potency.
Applications De Recherche Scientifique
N-(1-methyl-2-phenylethyl)-2-furamide has been used extensively in scientific research to study the effects of synthetic cannabinoids on the body. This compound has been shown to have potent psychoactive effects, similar to other synthetic cannabinoids, and has been used to study the mechanisms of action of these compounds. This compound has also been used to study the effects of synthetic cannabinoids on the endocannabinoid system, which plays a critical role in regulating various physiological processes.
Mécanisme D'action
The mechanism of action of N-(1-methyl-2-phenylethyl)-2-furamide is similar to other synthetic cannabinoids, which act as agonists at the cannabinoid receptors in the brain and body. These receptors are part of the endocannabinoid system, which regulates various physiological processes, including pain, mood, appetite, and inflammation. When this compound binds to these receptors, it can cause a variety of effects, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to other synthetic cannabinoids, which can cause a variety of effects on the body. These effects can include increased heart rate, blood pressure, and body temperature, as well as altered perception, mood, and behavior. Synthetic cannabinoids have also been associated with a range of adverse effects, including seizures, psychosis, and even death in some cases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-methyl-2-phenylethyl)-2-furamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and has potent psychoactive effects, making it useful for studying the mechanisms of action of synthetic cannabinoids. However, there are also limitations to using this compound in lab experiments. This compound has been associated with a range of adverse effects, and its high potency can make it difficult to control the dosage and effects in experimental settings.
Orientations Futures
There are several future directions for research on N-(1-methyl-2-phenylethyl)-2-furamide and other synthetic cannabinoids. One area of research is to better understand the mechanisms of action of these compounds and their effects on the endocannabinoid system. Another area of research is to develop safer and more effective synthetic cannabinoids for medical use, such as for the treatment of pain or other conditions. Additionally, research is needed to better understand the long-term effects of synthetic cannabinoids on the body and brain, as well as the potential risks associated with their use.
Méthodes De Synthèse
The synthesis of N-(1-methyl-2-phenylethyl)-2-furamide involves several steps, including the reaction of 4-fluorobenzyl chloride with 1-methyl-2-phenylethylamine to form the intermediate 4-fluorobenzyl-1-methyl-2-phenylethylamine. This intermediate is then reacted with furfurylamine to form the final product, this compound. The synthesis of this compound is relatively straightforward and can be performed using standard laboratory techniques.
Propriétés
IUPAC Name |
N-(1-phenylpropan-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-11(10-12-6-3-2-4-7-12)15-14(16)13-8-5-9-17-13/h2-9,11H,10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBLYOPXFMIQNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5199060.png)
![3-amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B5199061.png)
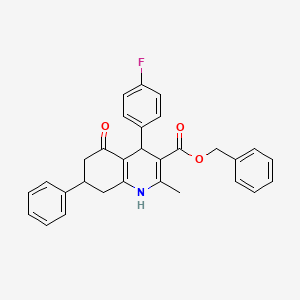

![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B5199085.png)

![3-[(3-hydroxypropyl)amino]-5,5-dimethyl-2-nitro-2-cyclohexen-1-one](/img/structure/B5199106.png)
![6-chloro-3-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-4H-chromen-4-one](/img/structure/B5199108.png)
![6-chloro-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5199112.png)
![N,N-dibutyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5199113.png)
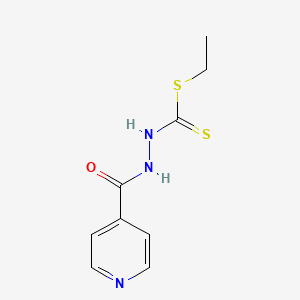
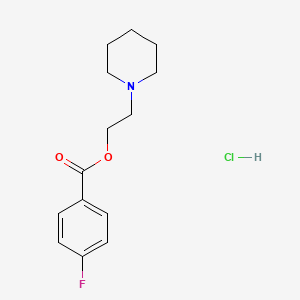
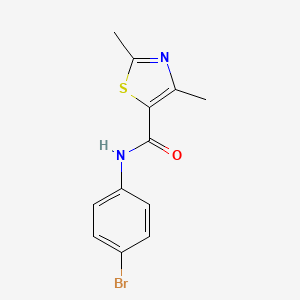
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-isopropyl-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5199129.png)
